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molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

Cat. No. B1617842
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
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Patent
US06559255B2

Procedure details

Sixteen stable free radical polymerization (SFRP) were carried out under aqueous emulsion conditions. Each polymerization was set up with a total volume 0.7 mL, with 10 weight % styrene (monomer). The amount of surfactant (sodium alpha (C14-C16) olefin sulfonate—sold by Rhodia as Rhodacal A-246/L) added was 1 weight % to monomer, and two different amounts of initiator were added: 0.001 and 0.002 mole equivalence to monomer. The initiator that was used was water soluble and was tert-butylhydroperoxide (TBHP). For each initiator concentration the series of seven polymerizations differed in the amount of control agent added, with the first well getting 0.6 mole equivalence control agent and the last well getting 1.2 mole equivalence of control agent, with even steps of 0.1 mole equivalence (the control agent used was 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide—“α-hydrido-nitroxide”). In addition a polymerization reaction without control agent was conducted for each amount of initiator. After the predetermined heating and agitation time of 90° C. and 30 h the reactor vessels were opened and a small aliquot was taken from each vessel for analysis. Subsequently, an amount of n-butylacrylate equal to the amount of styrene previously added (10 wt %) was dispensed to each vessel. The vessels were then resealed and heated at 90° C. and mixed for an additional 30 h. Subsequently the reaction mixtures were worked up and characterized using the standard procedure outlined for polymerization experiments at the beginning of the Example section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na].C(OO)(C)(C)C.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=[CH2:23])[CH2:17][CH2:18][CH3:19]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=[CH2:23])[CH2:17][CH2:18][CH3:19] |f:5.6,^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
olefin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sixteen stable free radical polymerization (SFRP)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
For each initiator concentration the series of seven polymerizations
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
In addition
CUSTOM
Type
CUSTOM
Details
a polymerization reaction without control agent
TEMPERATURE
Type
TEMPERATURE
Details
After the predetermined heating
CUSTOM
Type
CUSTOM
Details
agitation time of 90° C. and 30 h
Duration
30 h
CUSTOM
Type
CUSTOM
Details
a small aliquot was taken from each vessel for analysis
CUSTOM
Type
CUSTOM
Details
was dispensed to each vessel
ADDITION
Type
ADDITION
Details
mixed for an additional 30 h
Duration
30 h
CUSTOM
Type
CUSTOM
Details
Subsequently the reaction mixtures
CUSTOM
Type
CUSTOM
Details
outlined for polymerization experiments at the beginning of the Example section

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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